molecular formula C13H17NO B2433300 (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one CAS No. 937598-49-7

(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one

Cat. No.: B2433300
CAS No.: 937598-49-7
M. Wt: 203.285
InChI Key: HQRNITJFVDHPIC-FPLPWBNLSA-N
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Description

(2E)-3-(Dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one ( 1314412-07-1) is a specialized enaminone with the molecular formula C13H17NO and a molecular weight of 203.29. This compound belongs to the chalcone-analogue family, characterized by an (E)-configured enone system where a dimethylamino group and a ketone are linked through a conjugated propenone bridge. This electronic configuration makes it a valuable building block in organic synthesis. Researchers utilize such enaminones as versatile intermediates for constructing various heterocyclic systems and as key precursors in metal complexation studies due to their potential as chelating ligands . While literature on its exact applications is emerging, closely related chalcones, such as the analogous 1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, are well-established precursors for synthesizing complex molecules like epoxides and indanones, highlighting the potential of this chemical scaffold in developing novel pharmacologically active structures . This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-6-11(2)12(9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRNITJFVDHPIC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, commonly referred to as a dimethylamino chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 203.285 g/mol
  • CAS Number : 937598-49-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with biological membranes. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. One significant study demonstrated its ability to induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa0.038Induces G2/M phase arrest
A5490.043Activates caspase pathways
MDA-MB-2310.43Reduces Bcl-2 expression

The compound was found to be particularly effective against HeLa cells, inducing cell cycle arrest and apoptosis through mechanisms involving cyclin B accumulation and caspase activation .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects against neuronal damage.

Case Studies

  • In Vivo Studies on Tumor Models :
    In a murine model of breast cancer, administration of this compound significantly reduced tumor growth compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
  • Cell Cycle Analysis :
    A detailed analysis of HeLa cells treated with the compound revealed a concentration-dependent increase in G2/M phase cells, indicating effective cell cycle modulation. This effect was associated with alterations in protein expression related to mitotic checkpoints .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound IC50 (µM) Activity Type
(2Z)-3-(dimethylamino)-1-phenylprop-2-en-1-one0.050Antiproliferative
(E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one0.060Anticancer

This comparison underscores the unique efficacy of this compound against specific cancer cell lines while also highlighting the influence of structural variations on biological activity.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, are known for their diverse pharmacological properties. The following table summarizes some of the key biological activities associated with this compound:

Biological Activity Description
Antioxidant Scavenges free radicals, potentially reducing oxidative stress in cells.
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Anticancer Inhibits proliferation of cancer cells in vitro; mechanisms include apoptosis induction and cell cycle arrest.
Anti-inflammatory Reduces inflammation markers; may inhibit pathways involved in inflammatory responses.
Neuroprotective May protect neuronal cells from oxidative damage and apoptosis.

Case Studies

  • Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Activity : Research indicated that this chalcone derivative showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Neuroprotective Effects : In neuropharmacological studies, the compound was found to reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Industrial Applications

Due to its diverse biological activities, this compound has potential applications in:

  • Pharmaceuticals : As a lead compound for drug development targeting cancer, inflammation, and infections.
  • Cosmetics : Utilized for its antioxidant properties to enhance skin health and reduce aging signs.
  • Agriculture : Investigated for use as a natural pesticide due to its antimicrobial properties.

Preparation Methods

Reaction Mechanism and Conditions

The Claisen-Schmidt condensation between 1-(2,5-dimethylphenyl)ethanone and DMF-DMA in anhydrous N,N-dimethylformamide (DMF) represents a primary route. Heating under reflux (5–8 hours) facilitates the elimination of methanol, forming the (E)-configured enaminone via a keto-enol tautomerization process.

Optimization and Yield

A molar ratio of 1:1 for ketone to DMF-DMA in 20 mL DMF at 120°C yields the target compound in 65–72% after recrystallization from ethanol. Prolonged reaction times (>10 hours) risk decomposition, while lower temperatures (<100°C) result in incomplete conversion.

Table 1: Claisen-Schmidt Condensation Parameters

Parameter Value Source
Solvent DMF
Temperature 120°C
Time 5–8 hours
Yield 65–72%

β-Diketone Amination with Dimethylamine

Catalytic Amination Protocol

An alternative method involves the amination of 1-(2,5-dimethylphenyl)-1,3-diketone with dimethylamine hydrochloride in ethanol under reflux. The reaction, catalyzed by p-toluenesulfonic acid (PTSA), proceeds via nucleophilic attack of the amine on the electrophilic β-carbon, followed by dehydration.

Reaction Monitoring and Workup

The reaction typically requires 24–48 hours for completion, with water removed via azeotropic distillation using toluene. Purification by vacuum distillation or recrystallization from dichloromethane/hexane mixtures affords the product in 58–68% yield.

Table 2: β-Diketone Amination Conditions

Parameter Value Source
Catalyst PTSA (10 mol%)
Solvent Ethanol
Temperature Reflux (78°C)
Yield 58–68%

Thioamide Alkylation and Phosphite-Mediated Synthesis

Thioamide Precursor Preparation

A three-step sequence starting from 2,5-dimethylacetophenone involves conversion to the corresponding thioamide via treatment with phosphorus pentasulfide (P₂S₅) in pyridine. The thioamide is subsequently alkylated using methyl iodide in the presence of sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Phosphite Cyclization

Addition of trimethyl phosphite and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 90°C induces cyclization, yielding the enaminone after 2–14 hours. This method, though lengthier, achieves higher regioselectivity (77% yield) and minimizes byproducts.

Table 3: Phosphite-Mediated Synthesis Data

Parameter Value Source
Alkylating Agent Methyl iodide
Base NaH (2.2 equiv)
Cyclization Agent Trimethyl phosphite
Yield 77%

Crystallization and Characterization

Recrystallization Techniques

Slow evaporation from DMF or ethanol produces single crystals suitable for X-ray diffraction. The crystalline structure exhibits C—H⋯O hydrogen bonds and π-stacking interactions, as confirmed by CCDC data (e.g., CCDC 766704).

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 10.17 (s, NH), 7.79–7.74 (m, aryl H), 6.89 (dd, J = 12.8, 7.4 Hz, enaminone CH), and 2.38 (s, CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 204.1492 (calculated for C₁₃H₁₈NO: 204.1383).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Claisen-Schmidt 65–72 >95 5–8 High
β-Diketone Amination 58–68 90–95 24–48 Moderate
Phosphite-Mediated 77 >98 2–14 Low

The Claisen-Schmidt method offers the best balance of yield and efficiency, while the phosphite-mediated route excels in purity at the expense of reagent cost.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(dimethylamino)-1-(2,5-dimethylphenyl)prop-2-en-1-one, and how can reaction efficiency be monitored?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation, reacting substituted acetophenones with dimethylamine-containing aldehydes under basic conditions (e.g., NaOH/ethanol). Reaction progress is monitored using TLC (Rf value comparison) and confirmed via 1H^1H-NMR to track enone formation (C=O stretch at ~1650 cm1^{-1} in IR). Yield optimization involves varying solvents (ethanol vs. methanol), temperature (60–80°C), and catalyst concentration .

Q. How is the E-configuration of the compound confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : 1H^1H-NMR shows a trans coupling constant (JJ) of ~15–16 Hz for the α,β-unsaturated ketone protons, indicative of the E-isomer.
  • XRD : Single-crystal X-ray diffraction (XRD) resolves bond angles (e.g., C=C–C=O dihedral angles near 180°) and spatial arrangement, confirming the E-geometry. Data collection parameters (e.g., Mo Kα radiation, λ = 0.71073 Å) and refinement (R-factor < 0.05) ensure accuracy .

Q. What crystallographic parameters are critical for determining the three-dimensional structure of this chalcone derivative?

  • Methodology : Key parameters include:

  • Unit cell dimensions : Triclinic/P1 systems (e.g., a = 7.26 Å, b = 8.11 Å, c = 13.48 Å) .
  • Hydrogen bonding : Intermolecular C–H···O interactions stabilize the crystal lattice (e.g., D···A distances of 3.2–3.5 Å) .
  • Torsion angles : Planarity of the enone system (C2–C1–C7–O1 angle ~0°) confirms conjugation .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations compare with experimental data in predicting molecular geometry and electronic properties?

  • Methodology :

  • Geometry optimization : B3LYP/6-311++G(d,p) basis set calculates bond lengths (C=O: ~1.22 Å) and angles, validated against XRD data (deviation < 0.02 Å) .
  • UV-Vis spectroscopy : Time-dependent DFT (TD-DFT) predicts λmax_{\text{max}} for π→π* transitions, compared to experimental absorbance (e.g., 350–400 nm) .

Q. What strategies resolve discrepancies between theoretical and experimental UV-Vis spectra or antimicrobial activity data?

  • Methodology :

  • Solvent effects : Include polarizable continuum models (PCM) in DFT to account for solvatochromic shifts .
  • Bioactivity assays : Re-evaluate MIC (minimum inhibitory concentration) values against Gram-positive/-negative bacteria using standardized protocols (CLSI guidelines) to address variability in inhibition zones .

Q. How can hydrogen bonding networks and π-π stacking interactions be experimentally manipulated to enhance thermal stability?

  • Methodology :

  • Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., –OH or –NH2_2) to strengthen packing.
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (Td_d) under inert atmospheres to correlate stability with intermolecular forces .

Q. What experimental designs assess the structure-activity relationship (SAR) for antimicrobial or nonlinear optical (NLO) properties?

  • Methodology :

  • SAR : Synthesize analogs with varied substituents (e.g., –Cl, –OCH3_3) and test against S. aureus and E. coli via broth microdilution. Correlate logP values with activity .
  • NLO studies : Use Kurtz-Perry powder technique to measure second-harmonic generation (SHG) efficiency, comparing hyperpolarizability (β) from DFT .

Data Contradiction Analysis

Q. How to address inconsistencies in reported antimicrobial activity across studies?

  • Methodology :

  • Standardize assays : Use identical bacterial strains (e.g., ATCC controls) and nutrient media (e.g., Mueller-Hinton agar).
  • Control variables : Account for compound purity (HPLC ≥95%) and solvent effects (DMSO cytotoxicity thresholds) .

Q. Why might XRD-derived bond lengths deviate from DFT predictions?

  • Root cause :

  • Crystal packing forces : XRD reflects solid-state distortions, whereas DFT models isolated molecules.
  • Basis set limitations : Higher-level basis sets (e.g., cc-pVTZ) reduce computational error margins .

Methodological Tables

Technique Key Parameters Application Example Reference
Single-crystal XRDSpace group P1, R < 0.05Confirming E-configuration
DFT/B3LYP6-311++G(d,p), solvent correction (PCM)Predicting UV-Vis spectra
Broth microdilutionMIC (µg/mL), CLSI guidelinesAntimicrobial activity screening

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